Cochlearine

Overview

Description

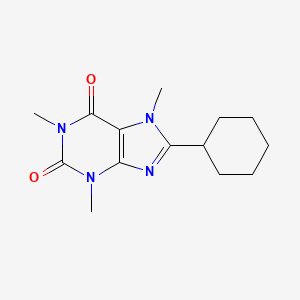

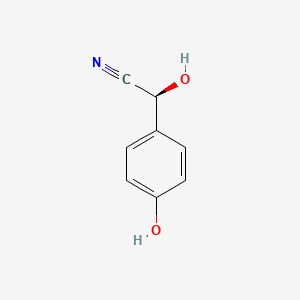

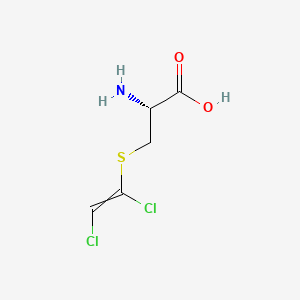

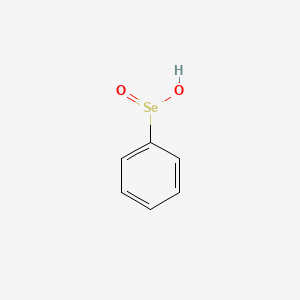

Cochlearine is a 3-hydroxybenzoate ester of tropine, first isolated from Cochlearia officinalis, a plant belonging to the Brassicaceae family . This compound is part of the tropane alkaloid family, which includes other notable compounds such as hyoscyamine, scopolamine, and cocaine . Tropane alkaloids are known for their pharmacological properties and have been used in medicine for their anticholinergic and stimulant effects .

Mechanism of Action

Target of Action

Cochlearine is a complex organic compound used in life sciences research . . It’s worth noting that the cochlea, where this compound presumably gets its name, is a key component of the inner ear and plays a crucial role in the perception of sound

Mode of Action

It’s known that the cochlea contains sensory hair cells that fire spontaneous action potentials, which are crucial for the development of the auditory system . This compound may interact with these cells or other components of the cochlea, but further studies are required to confirm this and elucidate the resulting changes.

Biochemical Pathways

Some studies suggest that this compound might be involved in the t-type calcium channel inhibition pathway This pathway is crucial for various physiological processes, including muscle contraction, neurotransmitter release, and gene expression

Pharmacokinetics

It’s known that the pharmacokinetics in the cochlea are complex and can be influenced by various factors, including the blood-labyrinth barrier and the unique electrochemical environment within the cochlea These factors can impact the bioavailability of drugs in the cochlea

Result of Action

Given the potential involvement of this compound in the t-type calcium channel inhibition pathway , it’s possible that this compound could influence calcium signaling in cells, which could have various downstream effects

Action Environment

The action environment of this compound is likely to be the cochlea, given the compound’s name and potential involvement in cochlear processes. The cochlea is a complex and unique environment that can influence the action, efficacy, and stability of drugs . Factors such as the fluid environment around the outer hair cells and the site of cochlear stimulation can influence the action of drugs in the cochlea

Biochemical Analysis

Biochemical Properties

Cochlearine plays a significant role in biochemical reactions, particularly in the biosynthesis of tropane alkaloids. It interacts with several enzymes, including tropinone reductase and tropine acyltransferase . Tropinone reductase catalyzes the reduction of tropinone to tropine, which is then esterified by tropine acyltransferase to form this compound . These interactions are crucial for the formation and stability of this compound within the plant.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the biosynthesis of other alkaloids, such as hyoscyamine and scopolamine . This compound also impacts cellular metabolism by interacting with enzymes involved in the metabolic pathways of nitrogen-containing compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to tropinone reductase and tropine acyltransferase, facilitating the reduction and esterification processes . Additionally, this compound may inhibit or activate other enzymes involved in the biosynthesis of related alkaloids, thereby influencing the overall metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been identified, indicating specific dosage levels at which this compound transitions from being beneficial to toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of tropane alkaloids . It interacts with enzymes such as tropinone reductase and tropine acyltransferase, which are crucial for its formation and stability . This compound also affects the levels of metabolites involved in nitrogen metabolism, influencing the overall metabolic flux within the plant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within specific tissues . The distribution of this compound is essential for its biological activity and effectiveness in modulating metabolic pathways .

Subcellular Localization

This compound is localized within specific subcellular compartments, including the cytoplasm and organelles involved in alkaloid biosynthesis . Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its biochemical effects . The subcellular localization of this compound is crucial for its activity and function within the plant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of cochlearine in plants involves the conversion of tropine to its 3-hydroxybenzoate ester form . This process is similar to the biosynthesis of other tropane alkaloids, which typically involves the hydroxylation of tropine followed by esterification with benzoic acid .

Industrial Production Methods: the extraction from Cochlearia officinalis and other related species remains the primary method of obtaining this compound .

Chemical Reactions Analysis

Types of Reactions: Cochlearine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Cochlearine has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of tropane alkaloids.

Biology: Investigated for its role in plant defense mechanisms.

Medicine: Potential therapeutic applications due to its anticholinergic properties.

Industry: Limited industrial applications, primarily in the extraction and study of natural products.

Comparison with Similar Compounds

Hyoscyamine: Another tropane alkaloid with anticholinergic properties.

Scopolamine: Known for its use in treating motion sickness and postoperative nausea.

Comparison: Cochlearine is unique due to its specific esterification with 3-hydroxybenzoate, which distinguishes it from other tropane alkaloids. While hyoscyamine and scopolamine are more widely used in medicine, this compound’s unique structure may offer distinct pharmacological properties that warrant further investigation .

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-16-11-5-6-12(16)9-14(8-11)19-15(18)10-3-2-4-13(17)7-10/h2-4,7,11-12,14,17H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJADCNKLFKWRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294105 | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52418-07-2 | |

| Record name | MLS002695240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochlearine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characterization of Cochlearine, including its molecular formula, weight, and spectroscopic data?

A2: The provided research articles [, ] focus on the isolation, structural characterization, and biological evaluation of this compound A (±)-6. They confirm its structure as a pair of enantiomeric hybrid metabolites, but specific spectroscopic data like NMR, IR, and mass spectrometry are not included in these particular publications. For a complete structural elucidation, consult the original research paper on the isolation and characterization of this compound A.

Q2: What is the Structure-Activity Relationship (SAR) of this compound, and how do structural modifications impact its activity, potency, and selectivity?

A3: The research highlights that this compound A (±)-6, a hybrid meroterpenoid, exhibits significant Cav3.1 TTCC inhibition compared to other isolated compounds like Cochlearoids A-E (dimeric meroterpenoids) []. This suggests that the specific hybrid structure of this compound A is crucial for its activity and selectivity profile against TTCC over other calcium channels (Cav1.2, Cav2.1, Cav2.2) and hERG channels. Further studies exploring structural modifications within this compound A are needed to fully understand the impact on its potency and selectivity. This could involve synthesizing and evaluating analogs with variations in the core structure or substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

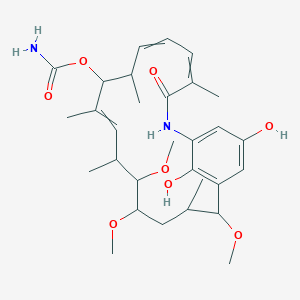

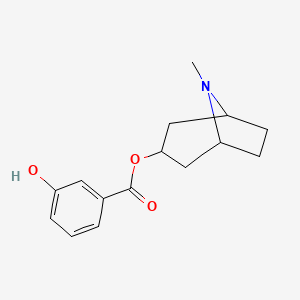

![3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)

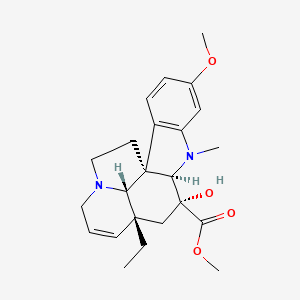

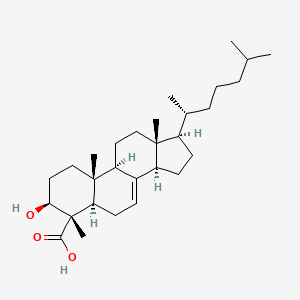

![22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B1205862.png)